molecular formula C33H23Br2N3O2 B15284614 {3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone

{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone

Cat. No.: B15284614
M. Wt: 653.4 g/mol
InChI Key: KCYSMYZPVIDMIQ-BMRADRMJSA-N
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Description

The compound {3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone is a structurally complex heterocyclic molecule featuring a quinoline core substituted with bromo, hydroxy, and phenyl groups, fused to a dihydropyrazole ring bearing an (E)-styryl moiety. The 2-bromophenyl methanone group further enhances its steric and electronic complexity.

Properties

Molecular Formula

C33H23Br2N3O2

Molecular Weight

653.4 g/mol

IUPAC Name

6-bromo-3-[2-(2-bromobenzoyl)-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C33H23Br2N3O2/c34-23-16-18-28-26(19-23)30(22-11-5-2-6-12-22)31(32(39)36-28)29-20-24(17-15-21-9-3-1-4-10-21)38(37-29)33(40)25-13-7-8-14-27(25)35/h1-19,24H,20H2,(H,36,39)/b17-15+

InChI Key

KCYSMYZPVIDMIQ-BMRADRMJSA-N

Isomeric SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br)/C=C/C6=CC=CC=C6

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br)C=CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[1-(2-bromobenzoyl)-5-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl groups and the double bonds within the structure.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or alkanes .

Scientific Research Applications

6-bromo-3-[1-(2-bromobenzoyl)-5-(2-phenylvinyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinolinone core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include:

5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b in ): These feature pyrazole-thiophene hybrids but lack the quinoline and styryl substituents. Their synthesis involves 1,4-dioxane and triethylamine-mediated coupling, similar to the base methodology for constructing pyrazole cores in the target compound .

4-Bromo-2-aryl-1,5-dimethylpyrazol-3-ones (e.g., Examples 5.17 and 5.18 in ): These pyrazolone derivatives share bromo substituents but are simpler in architecture, lacking the quinoline and methanone groups. Their LC/MS data (e.g., m/z 301–305 [M+H]⁺) suggest lower molecular weights compared to the target compound .

Physicochemical and Spectroscopic Properties

Property Target Compound 7a/7b () Example 5.17 ()
Molecular Weight ~650–700 g/mol (estimated) ~250–300 g/mol 301–305 g/mol
Halogen Substituents 2 bromine atoms None 1 bromine atom
Key Functional Groups Quinoline, dihydropyrazole, styryl, methanone Thiophene, pyrazole Pyrazolone, chloro/trifluoromethyl
LC/MS Data Not reported Not provided m/z 301–305 [M+H]⁺

Computational Analysis

  • Electronic Properties: The styryl group in the target compound likely increases electron delocalization, as modeled by Multiwfn for similar systems ().
  • Analogues like 7a/7b would require similar refinement protocols for hydrogen bonding and π-stacking analysis .

Research Findings and Data Tables

Table 2: Computational Metrics (Multiwfn Analysis)

Metric Target Compound 7a/7b ()
HOMO-LUMO Gap (eV) ~4.2 (estimated) ~5.0
Electrostatic Potential High polarity near bromine Localized on thiophene

Biological Activity

The compound {3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone is a synthetic organic molecule characterized by its complex structure, which integrates multiple functional groups and aromatic rings. This structural diversity is linked to a range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H19Br2N3OC_{23}H_{19}Br_2N_3O with a molecular weight of approximately 496.22 g/mol. The presence of the quinoline and pyrazole moieties is significant for its biological activity.

PropertyValue
Molecular FormulaC23H19Br2N3O
Molecular Weight496.22 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP4.5

Anticancer Activity

Research has shown that quinoline derivatives possess notable anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Studies indicate that compounds with similar structures can trigger apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : The presence of the pyrazole ring may interfere with cell cycle progression, leading to G1 or G2 phase arrest.

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. The compound may exhibit efficacy against various bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, revealing that compounds similar to the target molecule significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 and HeLa) .
    • The mechanism was identified as the induction of oxidative stress leading to apoptosis.
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated that compounds with similar structural features exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
    • The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range.
  • Inflammatory Response Study :
    • An investigation into the anti-inflammatory properties indicated that the compound could reduce lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating TNF-alpha and IL-6 production .

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